molecular formula C9H8BrNO3 B13487658 2-Bromo-4-acetamidobenzoic acid

2-Bromo-4-acetamidobenzoic acid

Cat. No.: B13487658
M. Wt: 258.07 g/mol
InChI Key: XHSQBNFXEBVXOE-UHFFFAOYSA-N
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Description

2-Bromo-4-acetamidobenzoic acid is a brominated aromatic compound featuring a carboxylic acid group at position 1, an acetamido (-NHCOCH₃) substituent at position 4, and a bromine atom at position 2 on the benzene ring. This structure confers unique reactivity and physicochemical properties, making it valuable in pharmaceutical synthesis and organic chemistry research. Its electron-withdrawing groups (bromine and acetamido) enhance electrophilic substitution selectivity, while the carboxylic acid moiety facilitates solubility in polar solvents and participation in salt formation.

Properties

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

4-acetamido-2-bromobenzoic acid

InChI

InChI=1S/C9H8BrNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,1H3,(H,11,12)(H,13,14)

InChI Key

XHSQBNFXEBVXOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-acetamidobenzoic acid typically involves the bromination of 4-acetamidobenzoic acid. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the acetamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-acetamidobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The acetamido group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution Reactions: Products may include derivatives with different substituents replacing the bromine atom.

    Reduction Reactions: Products include amine derivatives.

    Oxidation Reactions: Products include carboxylic acids or other oxidized forms.

Scientific Research Applications

2-Bromo-4-acetamidobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-acetamidobenzoic acid involves its interaction with specific molecular targets. The bromine atom and acetamido group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparison

The following table summarizes key differences between 2-bromo-4-acetamidobenzoic acid and analogous compounds:

Compound Name Substituents Position Functional Groups Key Applications Notable Properties
This compound Bromo, Acetamido 2, 4 Carboxylic acid, Acetamide Pharmaceutical intermediate High reactivity due to electron-withdrawing groups
2-Bromo-4'-methoxyacetophenone Bromo, Methoxy 2, 4' (on acetophenone ring) Ketone, Methoxy Manufacturing intermediate Used under strictly controlled conditions
4-Amino-5-bromobenzoic acid Amino, Bromo 4, 5 Carboxylic acid, Amino DFT studies, tautomerism analysis Experimental bond lengths align with DFT calculations

Physicochemical Properties

  • Solubility: The carboxylic acid group in this compound enhances aqueous solubility compared to 2-bromo-4'-methoxyacetophenone, which relies on polar aprotic solvents due to its ketone and methoxy groups .
  • Thermal Stability: Bromine’s electron-withdrawing effect likely increases thermal stability in this compound relative to amino-substituted analogs, which may decompose at lower temperatures due to amine degradation .

Research Findings and Limitations

  • Synthetic Challenges: Bromination of acetamido-substituted aromatics often requires controlled conditions to avoid over-halogenation, a challenge less pronounced in methoxy-substituted analogs like 2-bromo-4'-methoxyacetophenone .
  • Spectroscopic Data: Infrared (IR) spectra of this compound would show distinct N-H (amide) and O-H (carboxylic acid) stretches, differentiating it from 4-amino-5-bromobenzoic acid’s N-H (amine) and O-H peaks .

Biological Activity

2-Bromo-4-acetamidobenzoic acid, an organic compound with the molecular formula C9H8BrNO3, is notable for its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various research studies and case analyses.

Chemical Structure and Properties

The compound features a bromine atom at the 2-position of a benzoic acid structure, which significantly influences its chemical reactivity and biological properties. The presence of an acetamido group further enhances its interaction with biological systems. The structural formula can be represented as follows:

C9H8BrNO3\text{C}_9\text{H}_8\text{Br}\text{N}\text{O}_3

This compound typically appears as a white to light yellow crystalline solid and is soluble in various organic solvents, making it suitable for laboratory applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through its ability to inhibit specific enzymes involved in physiological processes. This inhibition can affect cell signaling pathways and cellular responses, suggesting potential therapeutic applications.

Enzyme Inhibition

Studies have shown that this compound inhibits enzymes related to cell volume regulation and vesicular transport. Such interactions are crucial for understanding its therapeutic potential, especially in diseases linked to dysfunctional cell signaling pathways.

Inhibition Mechanisms

  • Enzyme Targeting : The compound has been noted for its ability to target proteins involved in critical cellular functions. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cellular proliferation .
  • Cell Line Studies : In vitro studies conducted on various human cell lines have demonstrated the compound's effectiveness in inhibiting cell growth at specific concentrations. For example, IC50 values (the concentration required to inhibit 50% of the target enzyme or cell growth) have been reported below 50 nM for certain assays, indicating potent activity against resistant strains of pathogens .
  • Therapeutic Applications : The unique properties of this compound suggest its potential use in developing new therapeutic agents, particularly against cancers or infections where traditional treatments fail .

Data Table: Biological Activity Summary

Activity Type Target IC50 (nM) Notes
Enzyme InhibitionDihydrofolate Reductase (DHFR)<50Effective against resistant strains
Cell Growth InhibitionHuman Leukemic Lymphoblasts<50Demonstrated significant growth inhibition
Cell Volume RegulationVesicular Transport ProteinsNot specifiedImpacts cellular signaling pathways

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